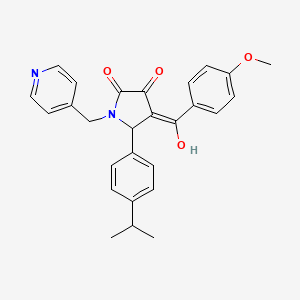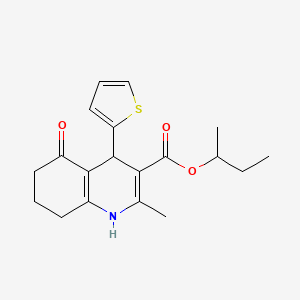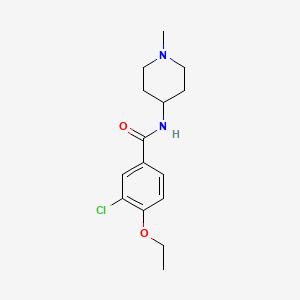
4-benzyl-1-(2-ethoxyethyl)-3-ethyl-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-1-(2-ethoxyethyl)-3-ethyl-1,4-diazepan-5-one, also known as Ro 15-4513, is a compound that has attracted attention from the scientific community due to its potential applications in research. This compound belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative effects. However, the focus of
作用机制
4-benzyl-1-(2-ethoxyethyl)-3-ethyl-1,4-diazepan-5-one 15-4513 acts as a selective antagonist at the benzodiazepine site of the GABA-A receptor. This means that it blocks the binding of benzodiazepines to the receptor, which results in the inhibition of the anxiolytic and sedative effects of benzodiazepines. This compound 15-4513 has been used to study the effects of benzodiazepines on behavior and cognition by selectively blocking the benzodiazepine site of the GABA-A receptor.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have various biochemical and physiological effects. It has been shown to block the anxiolytic and sedative effects of benzodiazepines, which suggests that the benzodiazepine site of the GABA-A receptor plays a crucial role in these effects. This compound 15-4513 has also been shown to have anxiogenic effects, which suggests that the benzodiazepine site of the GABA-A receptor is involved in the regulation of anxiety.
实验室实验的优点和局限性
4-benzyl-1-(2-ethoxyethyl)-3-ethyl-1,4-diazepan-5-one 15-4513 has several advantages for lab experiments. It is a selective antagonist at the benzodiazepine site of the GABA-A receptor, which makes it useful for studying the effects of benzodiazepines on behavior and cognition. It has also been shown to have anxiogenic effects, which makes it useful for studying the regulation of anxiety. However, this compound 15-4513 has some limitations for lab experiments. It has a short half-life, which makes it difficult to use in long-term studies. It also has low solubility in water, which can make it difficult to administer.
未来方向
There are several future directions for research on 4-benzyl-1-(2-ethoxyethyl)-3-ethyl-1,4-diazepan-5-one 15-4513. One direction is to study the effects of this compound 15-4513 on the GABA-A receptor in different brain regions. Another direction is to study the effects of this compound 15-4513 on the regulation of anxiety and stress. Additionally, future research could investigate the potential therapeutic applications of this compound 15-4513 for anxiety disorders and other psychiatric conditions.
合成方法
4-benzyl-1-(2-ethoxyethyl)-3-ethyl-1,4-diazepan-5-one 15-4513 can be synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the reaction of ethyl acetoacetate with benzyl chloride to obtain ethyl 4-benzyl-3-oxobutanoate. The second step involves the reaction of the obtained product with hydrazine hydrate to obtain 4-benzyl-1,4-diazepan-5-one. The final step involves the reaction of the obtained product with ethoxyethyl chloride to obtain this compound 15-4513.
科学研究应用
4-benzyl-1-(2-ethoxyethyl)-3-ethyl-1,4-diazepan-5-one 15-4513 has been used in various scientific research studies due to its ability to selectively bind to the benzodiazepine site of the GABA-A receptor. This receptor is known for its role in the regulation of anxiety, sedation, and muscle relaxation. This compound 15-4513 has been used to study the role of the benzodiazepine site in the GABA-A receptor and its effects on behavior and cognition.
属性
IUPAC Name |
4-benzyl-1-(2-ethoxyethyl)-3-ethyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-17-15-19(12-13-22-4-2)11-10-18(21)20(17)14-16-8-6-5-7-9-16/h5-9,17H,3-4,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFZNKAUNFGFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)CCOCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-5-oxo-1-phenyl-1-pentanone](/img/structure/B5429867.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-4-methylpyrimidine-5-carboxamide](/img/structure/B5429873.png)
![N~4~-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5429877.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429883.png)
![5-[4-(allyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429884.png)
![7-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5429891.png)

![4-ethyl-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5429916.png)

![[(cis-4-aminocyclohexyl)methyl][(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine](/img/structure/B5429926.png)
![3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5429927.png)


![1-hydroxy-3-methyl-2-[2-(4-nitrophenyl)carbonohydrazonoyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5429942.png)